2-Bromo-1-(2-methylphenyl)ethanol
Description
2-Bromo-1-(2-methylphenyl)ethanol (C₉H₁₁BrO, molecular weight ~231.09 g/mol) is a brominated aromatic ethanol derivative characterized by a 2-methylphenyl group attached to a secondary alcohol bearing a bromine atom at the β-position. This compound is structurally related to acetophenone and propiophenone derivatives, where bromination and subsequent reduction steps are key to its synthesis . It is likely synthesized via bromination of a methyl-substituted acetophenone precursor followed by reduction, as seen in related syntheses .
Properties
CAS No. |
150982-79-9 |
|---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-bromo-1-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
HKGSZCJQAJGFDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(CBr)O |
Canonical SMILES |
CC1=CC=CC=C1C(CBr)O |
Synonyms |
Benzenemethanol, -alpha--(bromomethyl)-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-bromo-1-(2-methylphenyl)ethanol with analogous compounds differing in substituent type, position, or additional functional groups:
*RT: Room temperature.
Key Observations:
- Substituent Effects : The position and nature of substituents significantly influence molecular weight and reactivity. For example, chlorine atoms increase molecular weight more markedly than methyl groups (compare entries 1 and 3).
- Stereochemistry : Enantiomer-specific synthesis (e.g., (1R)-isomer in ) highlights the importance of chirality in pharmaceutical applications.
- Physical State: Brominated ethanols with simple substituents (e.g., methyl) are often liquids or oils, while bulkier or polar groups (e.g., dichloro, amino-HCl) may form solids.
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